molecular formula C13H28N2 B14332755 N~1~,N~2~-Dibutyl-N~1~-(prop-2-en-1-yl)ethane-1,2-diamine CAS No. 104209-35-0

N~1~,N~2~-Dibutyl-N~1~-(prop-2-en-1-yl)ethane-1,2-diamine

Cat. No.: B14332755
CAS No.: 104209-35-0
M. Wt: 212.37 g/mol
InChI Key: JSURAKYIZMYBJE-UHFFFAOYSA-N
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Description

N~1~,N~2~-Dibutyl-N~1~-(prop-2-en-1-yl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines. Diamines are characterized by the presence of two amino groups attached to an alkane chain. This particular compound features two butyl groups and a prop-2-en-1-yl group attached to an ethane-1,2-diamine backbone. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~2~-Dibutyl-N~1~-(prop-2-en-1-yl)ethane-1,2-diamine typically involves the alkylation of ethane-1,2-diamine with butyl halides and prop-2-en-1-yl halides. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of N1,N~2~-Dibutyl-N~1~-(prop-2-en-1-yl)ethane-1,2-diamine may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction. Catalysts may also be used to speed up the reaction and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~2~-Dibutyl-N~1~-(prop-2-en-1-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or primary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms into the molecule.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines.

Scientific Research Applications

N~1~,N~2~-Dibutyl-N~1~-(prop-2-en-1-yl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which N1,N~2~-Dibutyl-N~1~-(prop-2-en-1-yl)ethane-1,2-diamine exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, donating electron pairs to form coordinate bonds with metal ions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dimethylethylenediamine: A similar diamine with two methyl groups instead of butyl groups.

    N,N’-Dibutylethylenediamine: Similar but lacks the prop-2-en-1-yl group.

    N,N’-Diethylethylenediamine: Contains ethyl groups instead of butyl groups.

Uniqueness

N~1~,N~2~-Dibutyl-N~1~-(prop-2-en-1-yl)ethane-1,2-diamine is unique due to the presence of both butyl and prop-2-en-1-yl groups, which can influence its reactivity and the types of complexes it forms with metal ions. This structural variation can lead to different chemical and biological properties compared to its analogs.

Properties

CAS No.

104209-35-0

Molecular Formula

C13H28N2

Molecular Weight

212.37 g/mol

IUPAC Name

N,N'-dibutyl-N'-prop-2-enylethane-1,2-diamine

InChI

InChI=1S/C13H28N2/c1-4-7-9-14-10-13-15(11-6-3)12-8-5-2/h6,14H,3-5,7-13H2,1-2H3

InChI Key

JSURAKYIZMYBJE-UHFFFAOYSA-N

Canonical SMILES

CCCCNCCN(CCCC)CC=C

Origin of Product

United States

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